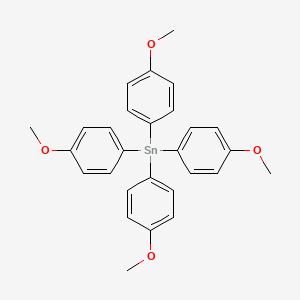
Tetra(4-methoxyphenol)tin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(4-methoxyphenol)tin is an organotin compound characterized by the presence of four 4-methoxyphenol groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetra(4-methoxyphenol)tin typically involves the reaction of tin tetrachloride with 4-methoxyphenol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
SnCl4+4C7H8O2→Sn(C7H7O2)4+4HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetra(4-methoxyphenol)tin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The 4-methoxyphenol groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Tin oxides and various phenolic derivatives.
Reduction: Lower oxidation state tin compounds and modified phenolic compounds.
Substitution: New organotin compounds with different functional groups.
Scientific Research Applications
Tetra(4-methoxyphenol)tin has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tetra(4-methoxyphenol)tin involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The 4-methoxyphenol groups may also contribute to its antioxidant properties, scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Tetra(4-carboxyphenyl)tin: Similar structure but with carboxyphenyl groups instead of methoxyphenol groups.
Tetra(4-hydroxyphenyl)tin: Contains hydroxyphenyl groups, offering different reactivity and properties.
Tetra(4-nitrophenyl)tin: Features nitrophenyl groups, which can significantly alter its chemical behavior.
Uniqueness
Tetra(4-methoxyphenol)tin is unique due to the presence of methoxy groups, which can influence its solubility, reactivity, and interaction with biological molecules. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
38178-34-6 |
|---|---|
Molecular Formula |
C28H28O4Sn |
Molecular Weight |
547.2 g/mol |
IUPAC Name |
tetrakis(4-methoxyphenyl)stannane |
InChI |
InChI=1S/4C7H7O.Sn/c4*1-8-7-5-3-2-4-6-7;/h4*3-6H,1H3; |
InChI Key |
GOCMMWUJTFRWGG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)OC)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



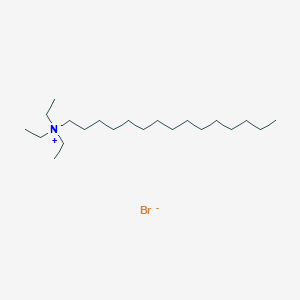
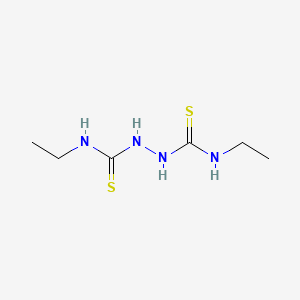

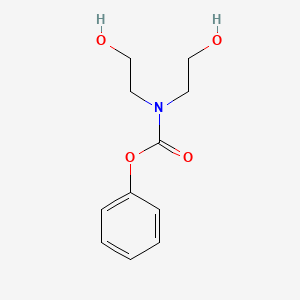
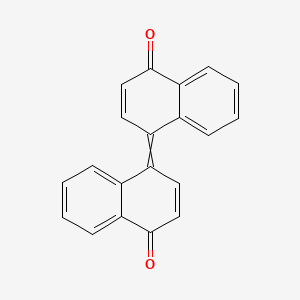
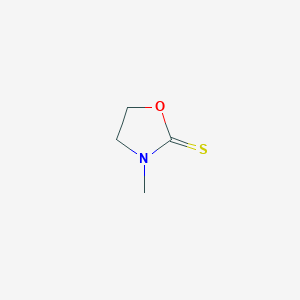
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


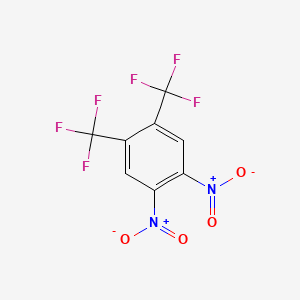
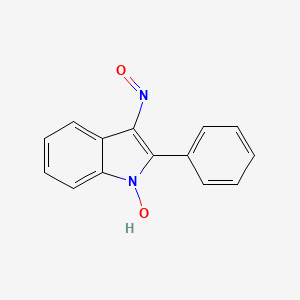
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

